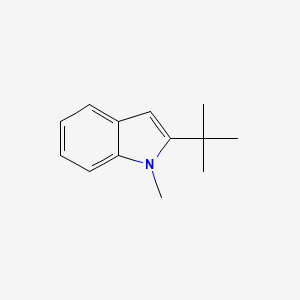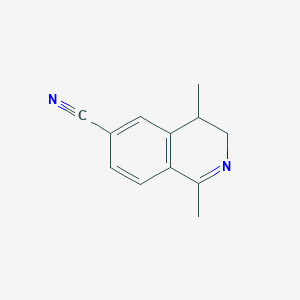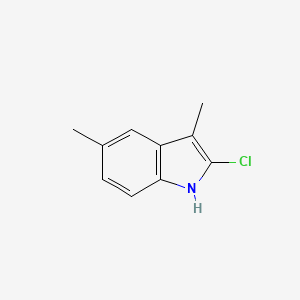![molecular formula C7H4ClN3O B11909932 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride CAS No. 417724-83-5](/img/structure/B11909932.png)
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
The synthesis of 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride typically involves several steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, starting from a pyrimidine derivative, cyclization can be induced using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrrolo[2,3-D]pyrimidine core with oxalyl chloride (COCl)2 in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
科学的研究の応用
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological effects.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
類似化合物との比較
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a fused heterocyclic structure but differ in the position and type of nitrogen atoms in the ring.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine core but differ in the fused ring structure.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with potential biological activities.
特性
CAS番号 |
417724-83-5 |
|---|---|
分子式 |
C7H4ClN3O |
分子量 |
181.58 g/mol |
IUPAC名 |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-1-2-9-7(4)11-3-10-5/h1-3H,(H,9,10,11) |
InChIキー |
WPPGJVSLCPHLTM-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=NC(=C21)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)




![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)




